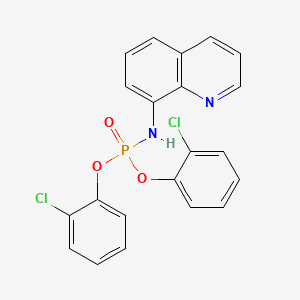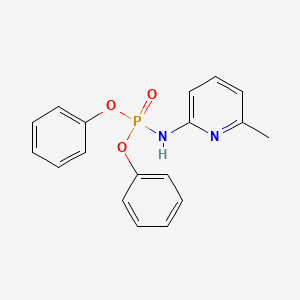![molecular formula C10H16ClN3O2 B11065333 1,3,7-Triazabicyclo[3.3.1]nonane, 3,7-diacetyl-5-chloro-](/img/structure/B11065333.png)
1,3,7-Triazabicyclo[3.3.1]nonane, 3,7-diacetyl-5-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-ACETYL-5-CHLORO-1,3,7-TRIAZABICYCLO[3.3.1]NON-3-YL)-1-ETHANONE is a complex organic compound that belongs to the class of triazabicyclo compounds. These compounds are known for their unique bicyclic structure, which includes a triazole ring fused with a nonane ring. This specific compound is characterized by the presence of an acetyl group at the 7th position and a chlorine atom at the 5th position of the triazabicyclo structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-ACETYL-5-CHLORO-1,3,7-TRIAZABICYCLO[331]NON-3-YL)-1-ETHANONE typically involves multiple steps, starting with the formation of the triazabicyclo core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(7-ACETYL-5-CHLORO-1,3,7-TRIAZABICYCLO[3.3.1]NON-3-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(7-ACETYL-5-CHLORO-1,3,7-TRIAZABICYCLO[3.3.1]NON-3-YL)-1-ETHANONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: It can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(7-ACETYL-5-CHLORO-1,3,7-TRIAZABICYCLO[3.3.1]NON-3-YL)-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the acetyl and chlorine groups can influence the compound’s binding affinity and specificity, affecting the overall biological response.
Comparison with Similar Compounds
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A bicyclic guanidine used as a catalyst in organic synthesis.
1-[3-acetyl-5-[(4-bromophenyl)-oxomethyl]-1,3,7-triazabicyclo[3.3.1]nonan-7-yl]ethanone: An aromatic ketone with similar structural features.
Uniqueness: 1-(7-ACETYL-5-CHLORO-1,3,7-TRIAZABICYCLO[3.3.1]NON-3-YL)-1-ETHANONE is unique due to the specific positioning of the acetyl and chlorine groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H16ClN3O2 |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
1-(7-acetyl-5-chloro-1,3,7-triazabicyclo[3.3.1]nonan-3-yl)ethanone |
InChI |
InChI=1S/C10H16ClN3O2/c1-8(15)13-4-10(11)3-12(6-13)7-14(5-10)9(2)16/h3-7H2,1-2H3 |
InChI Key |
SFFBNAIGANHIFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(CN(C1)CN(C2)C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(4-methoxyphenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11065256.png)
![7,9-Dichloro-2,5-bis(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11065268.png)
![4-(4-{[(2-ethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11065270.png)
![1-(2-fluorophenyl)-3-[(2-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B11065276.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11065280.png)
![1-[4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]propan-1-one](/img/structure/B11065294.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11065309.png)


![4-(1,3-benzodioxol-5-yl)-1-cycloheptyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11065325.png)
![6-Methoxy-9-(3,4,5-trimethoxyphenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11065341.png)
![1-(4-fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole](/img/structure/B11065347.png)
![(2Z)-2-{(1R,2R,5S)-2-[4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)](/img/structure/B11065354.png)
![Benzoic acid, 2-[2-(7-chloroquinolin-4-ylsulfanyl)acetylamino]-, methyl ester](/img/structure/B11065371.png)
